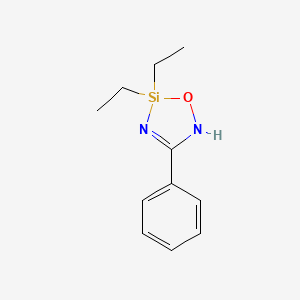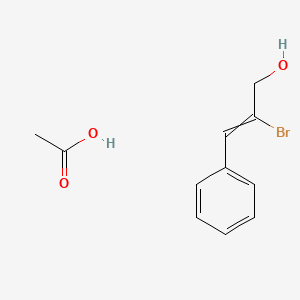
N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine is an organic compound that belongs to the class of glycine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine typically involves the reaction of 3-ethylphenylamine with dimethylcarbamoyl chloride, followed by the introduction of a glycine moiety. The reaction conditions may include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of automated reactors and continuous flow systems.
Análisis De Reacciones Químicas
Types of Reactions
N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism of action of N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N-(Dimethylcarbamoyl)-N-phenylglycine
- N-(Dimethylcarbamoyl)-N-(4-methylphenyl)glycine
- N-(Dimethylcarbamoyl)-N-(2-chlorophenyl)glycine
Uniqueness
N-(Dimethylcarbamoyl)-N-(3-ethylphenyl)glycine is unique due to the presence of the 3-ethylphenyl group, which may impart specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
62750-07-6 |
|---|---|
Fórmula molecular |
C13H18N2O3 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
2-[N-(dimethylcarbamoyl)-3-ethylanilino]acetic acid |
InChI |
InChI=1S/C13H18N2O3/c1-4-10-6-5-7-11(8-10)15(9-12(16)17)13(18)14(2)3/h5-8H,4,9H2,1-3H3,(H,16,17) |
Clave InChI |
VJDOCTGEEXQWOD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)N(CC(=O)O)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


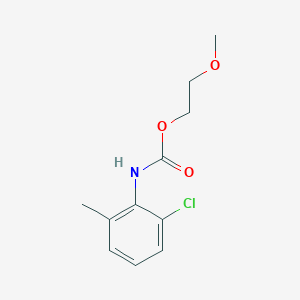
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)
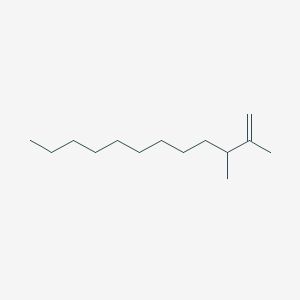
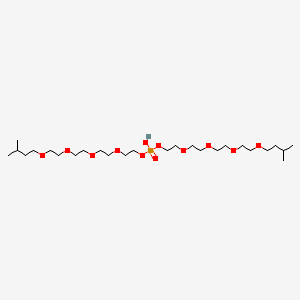


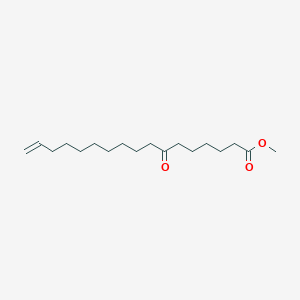
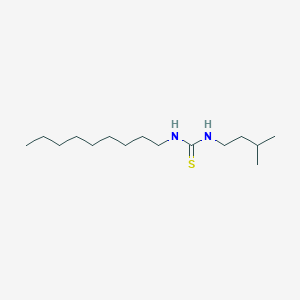
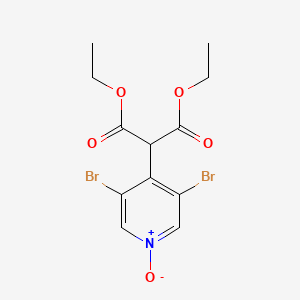
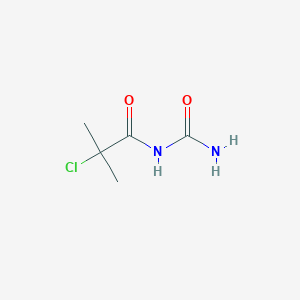
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
